2-(3-cyano-2-methyl-1H-indol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of WAY-311204 involves the methylation of L-arginine. The process typically includes the use of methylating agents under controlled conditions to ensure the selective dimethylation of the guanidine group in L-arginine.
Industrial Production Methods: Industrial production of WAY-311204 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is often produced in bulk and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: WAY-311204 primarily undergoes substitution reactions due to the presence of the guanidine group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles that target the guanidine group.
Oxidation Reactions: Common oxidizing agents such as hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride are typically employed.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives of WAY-311204, while substitution reactions can produce a range of substituted guanidine compounds .
Scientific Research Applications
WAY-311204 has a broad range of applications in scientific research:
Chemistry: It is used to study the inhibition of nitric oxide synthase and the resulting biochemical pathways.
Biology: The compound helps in understanding the role of nitric oxide in cellular processes.
Medicine: Research involving WAY-311204 contributes to the development of treatments for conditions related to nitric oxide imbalance, such as cardiovascular diseases.
Mechanism of Action
WAY-311204 exerts its effects by inhibiting nitric oxide synthase, an enzyme responsible for the production of nitric oxide from L-arginine. The inhibition occurs through the competitive binding of WAY-311204 to the active site of the enzyme, preventing the conversion of L-arginine to nitric oxide. This inhibition affects various molecular pathways, including those involved in vasodilation and neurotransmission .
Comparison with Similar Compounds
NG-Monomethyl-L-arginine (L-NMMA): Another inhibitor of nitric oxide synthase, but with a single methyl group.
Asymmetric Dimethylarginine (ADMA): Similar in structure but differs in its biological activity and effects.
Uniqueness: WAY-311204 is unique due to its specific dimethylation pattern, which provides distinct inhibitory properties compared to other similar compounds. This makes it particularly useful in studies requiring precise modulation of nitric oxide synthase activity .
Properties
IUPAC Name |
2-(3-cyano-2-methylindol-1-yl)-N-(oxolan-2-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-12-15(9-18)14-6-2-3-7-16(14)20(12)11-17(21)19-10-13-5-4-8-22-13/h2-3,6-7,13H,4-5,8,10-11H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWUZDCAEUINOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)NCC3CCCO3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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